PF-4618433

Description

Properties

IUPAC Name |

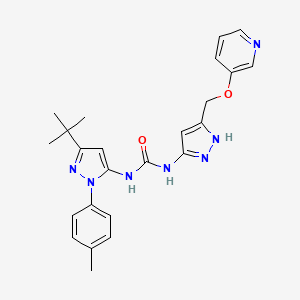

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[5-(pyridin-3-yloxymethyl)-1H-pyrazol-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O2/c1-16-7-9-18(10-8-16)31-22(13-20(30-31)24(2,3)4)27-23(32)26-21-12-17(28-29-21)15-33-19-6-5-11-25-14-19/h5-14H,15H2,1-4H3,(H3,26,27,28,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJARPUHZDSAXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=NNC(=C3)COC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-4618433: A Deep Dive into its Mechanism of Action as a Selective PYK2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4618433 is a potent and selective small molecule inhibitor of Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase implicated in various cellular processes, including cell proliferation, differentiation, and migration. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory activity and selectivity are presented in tabular format, and key signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz. This document is intended to serve as a valuable resource for researchers in the fields of kinase biology, drug discovery, and translational medicine.

Introduction

Proline-rich Tyrosine Kinase 2 (PYK2), also known as PTK2B, is a member of the focal adhesion kinase (FAK) family of non-receptor tyrosine kinases. Its activation is triggered by stimuli that elevate intracellular calcium levels, such as signals from G-protein coupled receptors and voltage-gated ion channels. Once activated, PYK2 plays a significant role in multiple signaling pathways that control cytoskeletal rearrangement, cell adhesion, and migration. Dysregulation of PYK2 activity has been linked to several pathologies, including osteoporosis and heart failure, making it an attractive therapeutic target.

This compound has emerged as a key pharmacological tool for studying the physiological and pathological roles of PYK2. It is a potent and selective inhibitor with a well-characterized mechanism of action. This guide will delve into the specifics of how this compound exerts its inhibitory effects and the downstream consequences in various biological systems.

Core Mechanism of Action: A "DFG-out" Inhibitor

This compound is distinguished by its unique binding mode to the PYK2 kinase domain. Unlike many kinase inhibitors that bind to the active "DFG-in" conformation of the kinase, this compound stabilizes an inactive "DFG-out" conformation.[1] The DFG (Asp-Phe-Gly) motif is a highly conserved sequence in the activation loop of protein kinases. In the "DFG-in" state, the aspartate residue is positioned to coordinate magnesium ions, which is essential for ATP binding and catalysis. In the "DFG-out" conformation, the phenylalanine residue of the DFG motif moves into the ATP-binding pocket, while the aspartate residue flips outward, rendering the kinase inactive.

This "DFG-out" binding mechanism contributes to the selectivity of this compound. By targeting a less common conformational state of the kinase, it achieves greater specificity compared to inhibitors that target the highly conserved ATP-binding pocket of the active conformation.

The co-crystal structure of this compound in complex with the PYK2 kinase domain reveals that the inhibitor occupies the ATP-binding site and extends into a hydrophobic back pocket created by the "DFG-out" conformation. This structural insight has been pivotal in understanding the molecular basis of its potency and selectivity.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound against PYK2 and a panel of other kinases has been quantitatively assessed, highlighting its potency and selectivity.

| Target Kinase | IC50 (nM) | Reference |

| PYK2 | 637 | [2] |

Table 1: In vitro potency of this compound against PYK2.

To assess the selectivity of this compound, its inhibitory activity was profiled against a panel of other kinases. The results demonstrate a high degree of selectivity for PYK2.

| Kinase | % Inhibition at 10 µM | Reference |

| PYK2 | >90 | |

| FAK | <50 | |

| JAK3 | <50 | |

| TrkA | <50 | |

| Aur2 | <50 | |

| p38 | <50 |

Table 2: Kinase selectivity profile of this compound. Data extracted from a heatmap representation of kinase inhibition.

Cellular and In Vivo Effects

The selective inhibition of PYK2 by this compound leads to distinct cellular and physiological outcomes, which have been investigated in various models.

Promotion of Osteogenesis

PYK2 is known to be a negative regulator of osteogenesis. Consequently, inhibition of PYK2 by this compound has been shown to promote the differentiation and activity of osteoblasts, the cells responsible for bone formation.

-

Increased Alkaline Phosphatase (ALP) Activity: In human mesenchymal stem cells (hMSCs) and pre-osteoblastic cell lines, treatment with this compound leads to a dose-dependent increase in ALP activity, a key marker of early osteoblast differentiation.

-

Enhanced Mineralization: this compound treatment also enhances the mineralization of the extracellular matrix by osteoblasts, a critical step in bone formation.

-

Increased Osteoblast Proliferation: Studies have shown that this compound can enhance the proliferation of osteoblasts.

Cardioprotective Effects

In the context of cardiac pathophysiology, PYK2 has been implicated in the remodeling of gap junctions, which are crucial for proper electrical coupling between cardiomyocytes. In models of heart failure, this compound has demonstrated cardioprotective effects.

-

Modulation of Connexin 43 (Cx43): this compound treatment has been shown to decrease the tyrosine phosphorylation of Cx43, a key gap junction protein. This prevents the internalization and degradation of Cx43, thereby preserving gap junction integrity at the intercalated discs.

-

Improved Cardiac Function: In a rat model of myocardial infarction-induced heart failure, administration of this compound led to a reduction in infarct size and an improvement in cardiac function, as evidenced by increased ejection fraction and fractional shortening.

Regulation of Vascular Smooth Muscle Contraction

Recent studies have explored the role of PYK2 in vascular smooth muscle cell signaling. This compound has been utilized to dissect a signaling pathway involving PYK2, PDK1, and RSK2 that contributes to smooth muscle contraction.

Signaling Pathways

This compound modulates several key signaling pathways by directly inhibiting PYK2.

Figure 1: General PYK2 signaling pathway and the inhibitory action of this compound.

Figure 2: Role of this compound in cardiac signaling and gap junction regulation.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against PYK2.

Materials:

-

Recombinant human PYK2 kinase domain

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and this compound (or DMSO for control) to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Osteogenesis Assay

Objective: To evaluate the effect of this compound on osteoblast differentiation.

Materials:

-

Human mesenchymal stem cells (hMSCs)

-

Osteogenic differentiation medium (e.g., α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate)

-

This compound

-

Alkaline Phosphatase (ALP) activity assay kit

-

Alizarin Red S staining solution

-

Cell culture plates and reagents

Procedure:

-

Plate hMSCs in 24-well plates and allow them to adhere.

-

Replace the growth medium with osteogenic differentiation medium containing various concentrations of this compound or DMSO vehicle control.

-

Culture the cells for 7-21 days, replacing the medium every 2-3 days.

-

ALP Activity Measurement (Day 7):

-

Lyse the cells and measure the ALP activity in the cell lysates using a colorimetric or fluorometric ALP assay kit according to the manufacturer's instructions.

-

Normalize the ALP activity to the total protein concentration in each well.

-

-

Mineralization Assay (Alizarin Red S Staining, Day 21):

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with Alizarin Red S solution to visualize calcium deposits.

-

Wash the wells to remove excess stain.

-

Quantify the staining by extracting the dye with cetylpyridinium chloride and measuring the absorbance at 562 nm.

-

Western Blot Analysis of PYK2 and Cx43 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of PYK2 and its substrate Cx43 in cells.

Materials:

-

Cell line of interest (e.g., cardiomyocytes, HeLa cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-PYK2 (Tyr402)

-

Rabbit anti-total PYK2

-

Rabbit anti-phospho-Cx43 (Tyr265)

-

Mouse anti-total Cx43

-

Antibody against a loading control (e.g., GAPDH, β-actin)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Figure 3: A simplified workflow for Western Blot analysis.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PYK2 that functions through a "DFG-out" binding mechanism. Its ability to modulate PYK2 activity has been instrumental in elucidating the role of this kinase in diverse physiological and pathological processes, including osteogenesis and cardiac function. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting PYK2 with selective inhibitors like this compound. As research continues, the insights gained from using this valuable tool will undoubtedly contribute to the development of novel therapies for a range of diseases.

References

Proline-Rich Tyrosine Kinase 2 (PYK2): A Negative Regulator of Osteogenesis and a Novel Therapeutic Target for Bone Formation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proline-rich tyrosine kinase 2 (PYK2), a non-receptor tyrosine kinase, has emerged as a critical negative regulator of osteogenesis. Extensive research, substantiated by in vivo and in vitro studies, demonstrates that the inhibition or genetic deletion of PYK2 leads to a significant increase in bone mass, driven by enhanced osteoblast differentiation and activity. This whitepaper provides a comprehensive technical overview of the function of PYK2 in bone formation, detailing the underlying signaling pathways, summarizing key quantitative data from pivotal studies, and providing detailed experimental protocols for assessing osteogenic activity. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of PYK2 as a promising therapeutic target for anabolic bone-building therapies.

Introduction: The Role of PYK2 in Bone Homeostasis

Bone remodeling is a dynamic and lifelong process involving a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts.[1] A disruption in this equilibrium, often favoring resorption, leads to metabolic bone diseases such as osteoporosis. Proline-rich tyrosine kinase 2 (PYK2), also known as PTK2B, is a member of the focal adhesion kinase (FAK) family and is highly expressed in hematopoietic cells and the central nervous system.[2] While initially studied for its role in osteoclast function, compelling evidence now points to a more prominent and unexpected role for PYK2 as a cell-autonomous inhibitor of osteoprogenitor cell differentiation.[3][4]

Studies on PYK2-deficient (PYK2-/-) mice have consistently revealed a high bone mass phenotype, characterized by increased bone formation rates and enhanced osteoblast activity, with little to no essential function for PYK2 in osteoclasts in vivo.[3] These findings have been corroborated by in vitro experiments using bone marrow stromal cells from PYK2 knockout mice, as well as human mesenchymal stem cells (hMSCs) where PYK2 expression was silenced using short hairpin RNA (shRNA). Furthermore, pharmacological inhibition of PYK2 has been shown to protect against bone loss in preclinical models of osteoporosis, primarily by stimulating bone formation. This positions PYK2 as a compelling target for the development of novel anabolic therapies for osteoporosis and other conditions requiring enhanced bone regeneration.

PYK2 Signaling in Osteogenesis

PYK2 exerts its inhibitory effect on osteogenesis through its involvement in several key signaling pathways that govern osteoblast differentiation and function. The primary mechanisms identified to date involve the modulation of the Wnt/β-catenin and MAPK/ERK signaling cascades, as well as interplay with estrogen signaling.

Negative Regulation of the Wnt/β-catenin Pathway

The canonical Wnt/β-catenin signaling pathway is a cornerstone of osteoblast differentiation. Inhibition of PYK2 has been shown to enhance Wnt/β-catenin signaling, leading to increased osteogenesis. Treatment of stromal cells with a PYK2 inhibitor leads to an increase in total β-catenin levels in both the cytoplasm and the nucleus, indicating stabilization and translocation of β-catenin. This is accompanied by an increase in the phosphorylation of GSK-3β, a key negative regulator of β-catenin. Furthermore, PYK2 inhibition has been observed to significantly elevate the expression of Wnt1. The proposed mechanism suggests that PYK2 may act as a negative regulator of Wnt signaling, and its inhibition removes this brake, allowing for the activation of downstream targets that promote osteoblast differentiation.

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinase (ERK) cascade, is also crucial for osteoblast proliferation and differentiation. The deletion of PYK2 has been shown to have an additive effect with 17β-estradiol (E2) stimulation on ERK phosphorylation. This suggests that in the absence of PYK2's inhibitory influence, signaling through pathways that activate ERK is enhanced, leading to increased osteoblast differentiation and survival. Mechanical stimuli, such as fluid shear stress, can also activate ERK in osteoblasts; however, studies have shown that PYK2 is not essential for this immediate mechanical response, highlighting a distinct role for PYK2 compared to its family member FAK in mechanotransduction.

Interplay with Estrogen Signaling

Estrogen plays a significant role in maintaining bone mass. Studies have revealed a novel interplay between PYK2 and estrogen receptor (ER) signaling in osteoblasts. PYK2 deletion promotes the proteasome-mediated degradation of estrogen receptor α (ERα), while not affecting estrogen receptor β (ERβ). This leads to enhanced E2-signaling via ERβ in PYK2-knockout osteoblasts, contributing to the observed increase in osteogenic activity.

Quantitative Data on PYK2 Function in Osteogenesis

The role of PYK2 as a negative regulator of osteogenesis is supported by a substantial body of quantitative data from both genetic and pharmacological studies.

Table 1: Effects of PYK2 Knockout on Osteoblast Markers and Bone Formation

| Parameter | Model | Observation | Fold/Percent Change | Reference |

| Gene Expression | ||||

| Alkaline Phosphatase (ALP) | PYK2-KO Osteoblasts | Increased mRNA expression | Significantly Higher | |

| Type I Collagen | PYK2-KO Osteoblasts | Increased mRNA expression | Significantly Higher | |

| Osteocalcin | PYK2-KO Osteoblasts | Increased mRNA expression | 8.75-fold increase | |

| Runx2 | PYK2-KO Osteoblasts | Increased mRNA expression | Higher than WT | |

| Enzyme Activity & Mineralization | ||||

| ALP Activity | PYK2-KO Osteoblasts | Increased enzyme activity | Significantly Higher | |

| Mineralization (Alizarin Red S) | PYK2-KO Osteoblasts | Increased calcium deposition | Higher than WT | |

| Bone Histomorphometry | ||||

| Bone Formation Rate | PYK2-/- Mice | Increased bone formation | 139% of controls | |

| Mineralizing Surface | PYK2-/- Mice | Increased mineralizing surface | 137% of controls | |

| Mineral Apposition Rate | PYK2-/- Mice | Increased mineral apposition rate | 142% of controls | |

| Trabecular Bone Volume | PYK2-/- Mice | Increased trabecular bone volume | 595% of controls |

Table 2: Effects of PYK2 Inhibition on Osteogenesis

| Inhibitor | Model | Concentration | Parameter | Observation | Reference |

| PF-431396 | Ovariectomized Rats | 10 and 30 mg/kg/day | Bone Formation Rate | Significantly increased | |

| Total Bone Content | Preserved | ||||

| Total Bone Density | Preserved | ||||

| PYK2 shRNA | Human Mesenchymal Stem Cells | N/A | Mineralized Area | 16-fold increase |

Experimental Protocols

Reproducible and standardized experimental protocols are essential for studying the role of PYK2 in osteogenesis. Below are detailed methodologies for key assays.

Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol outlines the general procedure for inducing osteogenic differentiation in MSCs, a common in vitro model to study osteogenesis.

Materials:

-

Mesenchymal Stem Cells (e.g., human bone marrow-derived MSCs)

-

Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Osteogenic Differentiation Medium (ODM): Growth medium supplemented with:

-

100 nM Dexamethasone

-

10 mM β-glycerophosphate

-

50 µM Ascorbic acid

-

-

Tissue culture plates/flasks

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Plate MSCs in tissue culture plates at a density of 1-2 x 10^4 cells/cm².

-

Cell Growth: Culture the cells in growth medium at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.

-

Induction of Differentiation: Aspirate the growth medium and replace it with ODM. This is considered Day 0 of differentiation.

-

Maintenance: Change the ODM every 2-3 days for the duration of the experiment (typically 14-28 days).

-

Analysis: At desired time points (e.g., day 7, 14, 21), harvest the cells for analysis of osteoblast markers.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. This colorimetric assay quantifies its enzymatic activity.

Materials:

-

Differentiated cells in culture plates

-

PBS

-

Lysis Buffer (e.g., 0.1% Triton X-100 in PBS)

-

p-Nitrophenyl Phosphate (pNPP) substrate solution

-

Stop Solution (e.g., 0.1 N NaOH)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Lysis:

-

Wash the cell monolayer twice with PBS.

-

Add an appropriate volume of lysis buffer to each well and incubate for 10 minutes on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Enzymatic Reaction:

-

Add 50 µL of the cell lysate supernatant to a 96-well plate.

-

Add 50 µL of pNPP substrate solution to each well.

-

Incubate at 37°C for 15-30 minutes.

-

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a BCA or Bradford protein assay.

Alizarin Red S Staining for Mineralization

Alizarin Red S stains calcium deposits, indicating matrix mineralization, a hallmark of late-stage osteoblast differentiation.

Materials:

-

Differentiated cells in culture plates

-

PBS

-

Fixative (e.g., 4% paraformaldehyde or 10% formalin)

-

Deionized water

-

2% Alizarin Red S solution (pH 4.1-4.3)

Procedure:

-

Fixation:

-

Wash the cell monolayer twice with PBS.

-

Fix the cells with the fixative for 15-30 minutes at room temperature.

-

-

Washing: Wash the fixed cells three times with deionized water.

-

Staining:

-

Add a sufficient volume of 2% Alizarin Red S solution to cover the cell monolayer.

-

Incubate for 20-30 minutes at room temperature.

-

-

Washing: Wash the cells extensively with deionized water to remove excess stain.

-

Visualization: Visualize and photograph the stained mineralized nodules (orange-red) using a microscope.

-

Quantification (Optional):

-

To quantify the staining, the dye can be extracted with 10% cetylpyridinium chloride for 1 hour at room temperature.

-

Measure the absorbance of the extracted solution at 562 nm.

-

Western Blot Analysis for PYK2 and ERK Phosphorylation

This protocol allows for the detection and quantification of total and phosphorylated levels of PYK2 and ERK.

Materials:

-

Cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PYK2, anti-p-PYK2, anti-ERK, anti-p-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

PYK2 Inhibitors in Drug Development

The discovery of PYK2 as a negative regulator of bone formation has spurred the development of small molecule inhibitors as potential anabolic agents for osteoporosis.

Table 3: Selected PYK2 Inhibitors

| Inhibitor | Target(s) | IC₅₀ (PYK2) | IC₅₀ (FAK) | Chemical Structure | Reference |

| PF-431396 | PYK2, FAK | 11 nM | 2 nM | N-Methyl-N-[2-[[[2-[(2,3-dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide | |

| PF-562271 | PYK2, FAK | 13 nM | 1.5 nM | N-Methyl-N-(3-(((2-((2-oxo-2,3-dihydro-1H-indol-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide | |

| PF-4618433 | PYK2 | 637 nM | >10,000 nM | 4-((3-(1H-pyrazol-4-yl)-1H-indazol-6-yl)amino)-N-(2-morpholinoethyl)pyrimidine-5-carboxamide |

The mechanism of action of these inhibitors typically involves binding to the ATP-binding pocket of the PYK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates and blocking its signaling activity. The development of selective PYK2 inhibitors, such as this compound, which show significantly less activity against FAK, is a key area of research to minimize potential off-target effects.

Conclusion and Future Directions

Proline-rich tyrosine kinase 2 has been unequivocally identified as a negative regulator of osteogenesis. The compelling evidence from genetic and pharmacological studies highlights its potential as a novel therapeutic target for bone-building therapies. The inhibition of PYK2 promotes osteoblast differentiation and bone formation through the modulation of key signaling pathways, including the Wnt/β-catenin and MAPK/ERK cascades.

Future research should focus on further elucidating the intricate molecular mechanisms by which PYK2 regulates osteoblast function. A deeper understanding of the upstream regulators of PYK2 activity and its downstream substrates in osteoblasts will be crucial. Additionally, the continued development of highly selective PYK2 inhibitors and their evaluation in preclinical and clinical settings will be paramount to translating these promising findings into effective anabolic treatments for osteoporosis and other bone loss disorders. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug developers to advance the study of PYK2 and its therapeutic potential in the field of bone biology.

References

- 1. Pyk2-deficiency Potentiates Osteoblast Differentiation and Mineralizing Activity in Response to Estrogen and Raloxifene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-Overlapping Functions for Pyk2 and FAK in Osteoblasts during Fluid Shear Stress-Induced Mechanotransduction | PLOS One [journals.plos.org]

- 3. Proline-rich tyrosine kinase 2 regulates osteoprogenitor cells and bone formation, and offers an anabolic treatment approach for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Pyk2 inhibition enhances bone restoration through SCARA5-mediated bone marrow remodeling in ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PF-4618433 in Promoting Bone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline-rich tyrosine kinase 2 (PYK2) has been identified as a negative regulator of osteogenesis, making it a promising therapeutic target for conditions characterized by bone loss, such as osteoporosis. PF-4618433 is a potent and selective inhibitor of PYK2 that has demonstrated significant anabolic effects on bone formation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on osteoblast differentiation and mineralization, and its potential as a novel treatment for bone-related disorders. The guide summarizes key quantitative data from in vitro and in vivo studies, details experimental protocols, and visualizes the underlying signaling pathways.

Introduction

Bone remodeling is a dynamic process involving a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. A disruption in this balance, favoring resorption, leads to a net loss of bone mass and an increased risk of fractures. Current therapeutic strategies for osteoporosis primarily focus on anti-resorptive agents, which slow down bone loss but have limited efficacy in rebuilding bone. Anabolic agents that stimulate new bone formation are therefore of great interest.

Proline-rich tyrosine kinase 2 (PYK2), a non-receptor tyrosine kinase, is expressed in bone cells and has been implicated in the regulation of bone metabolism.[1] Studies have shown that PYK2 acts as a negative regulator of osteogenesis.[2][3] Its inhibition, therefore, presents a promising anabolic approach to treating bone diseases. This compound is a selective PYK2 inhibitor with an IC50 of 637 nM.[4] This document details the role of this compound in promoting bone formation, drawing upon preclinical data.

Mechanism of Action

This compound exerts its pro-osteogenic effects by selectively inhibiting the kinase activity of PYK2. This inhibition triggers a cascade of downstream signaling events that ultimately lead to enhanced osteoblast differentiation and function.

PYK2 Inhibition and Osteoblast Lineage Commitment

This compound promotes the commitment of mesenchymal stem cells (MSCs) to the osteoblast lineage. One of the key mechanisms involved is the regulation of Scavenger Receptor Class A Member 5 (SCARA5). Treatment with this compound has been shown to downregulate SCARA5 expression.[5] SCARA5 is believed to play a role in adipocyte commitment, and its suppression by this compound shifts the lineage commitment of MSCs away from adipogenesis and towards osteogenesis.

Activation of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a critical regulator of bone formation. This compound has been shown to activate this canonical pathway in osteoblasts. Inhibition of PYK2 by this compound leads to the accumulation and nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt pathway. This, in turn, stimulates the expression of osteogenic target genes, promoting osteoblast differentiation and maturation.

In Vitro Efficacy

Studies using various mesenchymal cell lines have demonstrated the potent pro-osteogenic effects of this compound.

Effects on Osteoblast Proliferation, Differentiation, and Mineralization

This compound has been shown to enhance osteoblast proliferation, a critical step in bone formation. Furthermore, it dose-dependently increases alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, and promotes the mineralization of the extracellular matrix, a hallmark of mature osteoblasts.

Table 1: In Vitro Effects of this compound on Osteogenesis

| Parameter | Cell Type | Concentration Range | Duration | Observed Effect | Reference |

| Osteoblast Proliferation | Murine bone marrow-derived mesenchymal stem cells (BMSC) | 0.1 - 0.3 µM | 24 hours | Enhanced proliferation | |

| Human Dental Pulp Stem Cells (DPSCs) | 0.1 - 0.6 µM | 4 days | Increased cell count | ||

| Alkaline Phosphatase (ALP) Activity | Human mesenchymal stem cells (hMSC) | 0.1 - 1.0 µM | 7 days | Dose-dependent increase | |

| Human Dental Pulp Stem Cells (DPSCs) | 0.1 - 0.6 µM | 14 days | Significantly higher ALP activity | ||

| Mineralization (Calcium Deposition) | Human mesenchymal stem cells (hMSC) | 0.0125 - 0.3 µM | 14 or 21 days | Enhanced at 0.1 and 0.3 µM | |

| Human Dental Pulp Stem Cells (DPSCs) | 0.6 µM | 14 days | Significantly higher mineral deposition |

In contrast to the selective PYK2 inhibitor this compound, dual PYK2/FAK inhibitors like PF-431396 have shown to significantly reduce ALP activity in both osteoblasts and stromal cells, suggesting that the selective inhibition of PYK2 is crucial for the pro-osteogenic effects.

In Vivo Efficacy

The anabolic effects of this compound on bone have been confirmed in a preclinical animal model of osteoporosis.

Ovariectomized (OVX) Mouse Model

In an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis, oral administration of a PYK2 inhibitor significantly increased bone mass. The treatment led to improvements in key bone microarchitecture parameters, indicating both a preservation of existing bone and the formation of new bone.

Table 2: In Vivo Effects of a PYK2 Inhibitor in Ovariectomized (OVX) Mice

| Parameter | Treatment Group | Result | Significance vs. OVX-Vehicle | Reference |

| Bone Volume/Total Volume (BV/TV) | High Dose PYK2-Inh | Significantly Enhanced | p < 0.05 | |

| Trabecular Number (Tb.N) | High Dose PYK2-Inh | Significantly Enhanced | p < 0.05 | |

| Trabecular Separation (Tb.Sp) | High Dose PYK2-Inh | Reduced | p < 0.05 | |

| Serum CTX-I (Bone Resorption Marker) | High Dose PYK2-Inh | Significantly Decreased | p < 0.05 | |

| Serum Gla-osteocalcin (OCN) (Bone Formation Marker) | High Dose PYK2-Inh | Increased | Not Statistically Significant |

These in vivo findings corroborate the in vitro data and highlight the potential of selective PYK2 inhibition as a therapeutic strategy for osteoporosis. The treatment not only promoted bone formation but also reduced bone resorption, indicating a dual beneficial effect on bone remodeling.

Experimental Protocols

In Vitro Osteogenesis Assay

Protocol for Alkaline Phosphatase (ALP) Staining and Activity Assay:

-

Cell Seeding: Plate human mesenchymal stem cells (hMSCs) in 24-well plates at a density of 5 x 104 cells/well.

-

Osteogenic Induction: Culture cells in osteogenic induction medium (e.g., α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Treatment: Add this compound at desired concentrations (e.g., 0.1, 0.3, 1.0 µM).

-

Incubation: Culture for 7-14 days, changing the medium every 2-3 days.

-

Staining: Fix cells with 4% paraformaldehyde and stain using an ALP staining kit (e.g., using BCIP/NBT substrate).

-

Activity Assay: For quantitative analysis, lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. Read absorbance at 405 nm.

Protocol for Mineralization (Alizarin Red S) Staining:

-

Cell Culture and Treatment: Follow steps 1-4 as described for the ALP assay, extending the culture period to 14-21 days.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Staining: Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

Washing: Wash thoroughly with deionized water.

-

Quantification: To quantify mineralization, destain by incubating with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

Ovariectomized (OVX) Mouse Model

Experimental Design:

-

Animals: Use skeletally mature female mice (e.g., C57BL/6J, 10-12 weeks old).

-

Surgery: Perform bilateral ovariectomy or sham surgery.

-

Treatment: After a recovery period (e.g., 2 weeks), administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).

-

Analysis: At the end of the treatment period, collect femurs and tibias for micro-computed tomography (µCT) analysis and histology. Collect serum for biomarker analysis.

µCT Analysis:

-

Scan the distal femur or proximal tibia using a high-resolution µCT system.

-

Analyze the trabecular bone in a defined region of interest.

-

Quantify bone morphometric parameters, including bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

Conclusion

This compound, a selective PYK2 inhibitor, has emerged as a promising anabolic agent for the treatment of bone loss disorders. Its mechanism of action involves the promotion of osteoblast lineage commitment and the activation of the canonical Wnt/β-catenin signaling pathway. In vitro and in vivo studies have consistently demonstrated its ability to enhance osteoblast proliferation, differentiation, and mineralization, leading to a significant increase in bone mass. The data presented in this technical guide underscore the therapeutic potential of targeting PYK2 with selective inhibitors like this compound for the development of novel bone-building therapies. Further research and clinical evaluation are warranted to translate these preclinical findings into effective treatments for patients with osteoporosis and other skeletal diseases.

References

- 1. Selective Pyk2 inhibition enhances bone restoration through SCARA5-mediated bone marrow remodeling in ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Biology of PF-4618433

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural biology of PF-4618433, a potent and selective inhibitor of Proline-rich Tyrosine Kinase 2 (PYK2). The document details the inhibitor's mechanism of action, its interaction with the target protein, and the experimental methodologies used for its characterization, including quantitative data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound and its Target: PYK2

Proline-rich Tyrosine Kinase 2 (PYK2), also known as FAK2 or RAFTK, is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival.[1] PYK2 is implicated in multiple signaling pathways and is considered a negative regulator of osteogenesis, making it a viable therapeutic target for conditions like osteoporosis.[2] this compound is a small molecule inhibitor designed to specifically target PYK2.[1][3]

Mechanism of Action and Structural Insights

This compound functions as a potent and selective inhibitor of PYK2 with an IC50 of 637 nM.[3] Structural studies, including X-ray crystallography, have been pivotal in elucidating its mechanism of action.

The "DFG-out" Conformation

The crystal structure of the human PYK2 kinase domain in complex with this compound (PDB ID: 3FZT) reveals that the inhibitor binds to a specific "DFG-out" conformation of the kinase. In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped from its canonical position in active kinases. This allosteric binding mode, distinct from the ATP-binding pocket, contributes to the inhibitor's selectivity. The diarylurea moiety of this compound is a key feature enabling this interaction.

Key Residues and Interactions

The high-resolution (1.95 Å) crystal structure of the PYK2-PF-4618433 complex highlights several key interactions. The inhibitor occupies a hydrophobic pocket and forms specific hydrogen bonds with the kinase domain. Notably, the unique conformation of Leu-504 in the hinge loop and the presence of the gatekeeper residue Met-502 are distinguishing features of this interaction, providing a basis for the rational design of selective PYK2 inhibitors.

Quantitative Data

The following tables summarize the key quantitative data associated with the characterization of this compound.

| Parameter | Value | Reference |

| Target | Proline-rich Tyrosine Kinase 2 (PYK2) | |

| IC50 (PYK2) | 637 nM | |

| Binding Conformation | DFG-out | |

| PDB ID (PYK2 complex) | 3FZT |

| Crystallographic Data (PDB: 3FZT) | Reference |

| Resolution | 1.95 Å |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (Å) | a=37.71, b=82.92, c=86.44 |

| R-work | 0.196 |

| R-free | 0.242 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the structural and functional aspects of this compound.

X-ray Crystallography of PYK2 in Complex with this compound

Objective: To determine the three-dimensional structure of this compound bound to the PYK2 kinase domain.

Protocol:

-

Protein Expression and Purification: The human PYK2 kinase domain is expressed and purified to homogeneity.

-

Crystallization:

-

Crystals of the PYK2-PF-4618433 complex are grown using the hanging drop vapor diffusion method.

-

The reservoir solution contains 0.1 M Bis-Tris pH 6.5, 0.2 M MgCl2, and 20-27% PEG 3350.

-

The protein solution is mixed with the reservoir solution in a 1:1 ratio.

-

Crystals are grown at 295 K.

-

-

Data Collection:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source (e.g., APS Beamline 17-ID) at a wavelength of 1.54 Å.

-

-

Structure Determination and Refinement:

-

The structure is solved by molecular replacement using a known kinase domain structure as a search model.

-

The model is refined using software such as REFMAC, and the inhibitor is built into the electron density map.

-

PYK2 Kinase Activity Assay (ADP-Glo™ Assay)

Objective: To determine the inhibitory potency (IC50) of this compound against PYK2.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing PYK2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound in a kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 60 minutes) at room temperature.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding ATP to a final concentration of, for example, 250 µM.

-

Incubate the reaction at 30°C for a specific time (e.g., 15 minutes).

-

-

ADP Detection (ADP-Glo™ Protocol):

-

Terminate the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (kon) and dissociation (koff) rates of this compound binding to PYK2.

Protocol:

-

Chip Preparation:

-

Immobilize biotinylated PYK2 kinase domain onto a streptavidin-coated sensor chip.

-

-

Binding Measurement:

-

Inject a series of concentrations of this compound over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (KD).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Target Engagement

Objective: To confirm the binding of this compound to PYK2 in solution and identify the residues involved in the interaction.

Protocol:

-

Sample Preparation:

-

Prepare a sample of ¹⁵N-labeled PYK2 kinase domain in a suitable NMR buffer.

-

-

2D ¹H-¹⁵N HSQC Spectra Acquisition:

-

Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone. This spectrum provides a unique peak for each backbone amide proton-nitrogen pair.

-

Titrate increasing concentrations of this compound into the protein sample and acquire an HSQC spectrum at each concentration point.

-

-

Data Analysis:

-

Overlay the spectra and identify chemical shift perturbations (CSPs) of specific amino acid residues upon ligand binding.

-

Residues with significant CSPs are likely located in or near the binding site.

-

Osteogenesis Assays in Human Mesenchymal Stem Cells (hMSCs)

Objective: To evaluate the functional effect of this compound on osteoblast differentiation and mineralization.

Protocol:

-

Cell Culture and Treatment:

-

Culture human Mesenchymal Stem Cells (hMSCs) in osteogenic differentiation medium.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1-1.0 µM) for a specified duration (e.g., 7 to 21 days).

-

-

Alkaline Phosphatase (ALP) Activity Assay:

-

At desired time points, lyse the cells and measure the activity of ALP, an early marker of osteoblast differentiation, using a colorimetric substrate such as p-nitrophenyl phosphate.

-

-

Mineralization Staining (Alizarin Red S):

-

After an extended culture period (e.g., 14-21 days), fix the cells with 4% paraformaldehyde.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes to visualize calcium deposits, which appear as red nodules.

-

Quantification:

-

Extract the Alizarin Red S stain from the cell monolayer using 10% acetic acid.

-

Neutralize the extract with 10% ammonium hydroxide.

-

Measure the absorbance at 405 nm and compare it to a standard curve to quantify the amount of mineralization.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway modulated by this compound and the general experimental workflows described in this guide.

Caption: PYK2 signaling pathway and its inhibition by this compound.

Caption: Workflow for the structural characterization of this compound.

Caption: Workflow for the functional characterization of this compound.

Conclusion

The structural and functional characterization of this compound provides a clear example of structure-based drug design. The detailed understanding of its binding mode to PYK2 in the "DFG-out" conformation has not only explained its potency and selectivity but also paved the way for the development of next-generation inhibitors. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor development and bone biology. The demonstrated pro-osteogenic effects of this compound underscore the therapeutic potential of targeting PYK2 for bone anabolic therapies.

References

The Impact of PF-4618433 on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4618433 is a potent and selective inhibitor of Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase implicated in a multitude of cellular signaling pathways.[1][2][3] With an IC50 of 637 nM for PYK2, this compound serves as a critical tool for dissecting the roles of PYK2 in various physiological and pathological processes.[1][2] This technical guide provides an in-depth analysis of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved. PYK2 is known to be a negative regulator of bone formation and is implicated in smooth muscle contraction and stress-induced signaling cascades.

Core Signaling Pathways Modulated by this compound

This compound primarily exerts its effects by inhibiting the kinase activity of PYK2, thereby influencing downstream signaling events. The most well-documented pathways affected by this inhibitor are involved in osteogenesis and smooth muscle contraction.

Promotion of Osteogenesis

This compound has been shown to positively regulate bone formation by promoting the proliferation and differentiation of osteoblasts. Inhibition of PYK2 by this compound leads to a dose-dependent increase in alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, and enhanced mineralization of the extracellular matrix.

Quantitative Data on Osteoblast Activity:

| Concentration of this compound | Treatment Duration | Effect on Osteoblast Proliferation | Effect on Alkaline Phosphatase (ALP) Activity | Effect on Mineralization (Calcium Deposition) | Cell Type |

| 0.1 µM | 24 hours | Enhanced | Increased | Enhanced (at 14 or 21 days) | Human Mesenchymal Stem Cells (hMSCs) / Bone Marrow Stromal Osteoblasts |

| 0.3 µM | 24 hours | Enhanced | Increased | Enhanced (at 14 or 21 days) | Human Mesenchymal Stem Cells (hMSCs) / Bone Marrow Stromal Osteoblasts |

| 0.1 - 1.0 µM | 7 days | Not specified | Dose-dependent increase | Dose-dependent increase | Human Mesenchymal Stem Cells (hMSCs) |

Signaling Cascade in Osteogenesis:

PYK2 acts as a negative regulator of osteogenesis. Its inhibition by this compound leads to a reduction in the phosphorylation of several key downstream signaling molecules, including paxillin, Gab1, and p130(Cas). This dephosphorylation cascade is associated with the observed increase in osteoblast activity.

Regulation of Smooth Muscle Contraction

In vascular smooth muscle cells, this compound has been demonstrated to inhibit signaling pathways that lead to contraction. Specifically, it blocks the angiotensin II (Ang II)-induced phosphorylation of PYK2. This, in turn, prevents the activation of downstream targets Phosphoinositide-dependent kinase 1 (PDK1) and p90 Ribosomal S6 Kinase 2 (RSK2).

Quantitative Data on Smooth Muscle Cell Signaling:

| Treatment | Target Protein | Effect | Cell Type |

| Angiotensin II (1µM) | PYK2 | Increased phosphorylation | Aortic Smooth Muscle Cells |

| This compound (10µM) + Angiotensin II (1µM) | PYK2 | Significantly inhibited phosphorylation | Aortic Smooth Muscle Cells |

| Angiotensin II (1µM) | PDK1 | Increased phosphorylation | Aortic Smooth Muscle Cells |

| This compound (10µM) + Angiotensin II (1µM) | PDK1 | Significantly inhibited phosphorylation | Aortic Smooth Muscle Cells |

| Angiotensin II (1µM) | RSK2 | Increased phosphorylation | Aortic Smooth Muscle Cells |

| This compound (10µM) + Angiotensin II (1µM) | RSK2 | Significantly inhibited phosphorylation | Aortic Smooth Muscle Cells |

Signaling Cascade in Smooth Muscle Contraction:

The Ang II-PYK2-PDK1-RSK2 signaling axis plays a role in regulating smooth muscle contractility. By inhibiting PYK2, this compound effectively dampens this contractile signaling pathway.

Involvement in Stress-Activated JNK Signaling

Research has also connected PYK2 to the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated by various stress signals. Overexpression of PYK2 can lead to JNK activation, suggesting that PYK2 acts as an upstream mediator in this pathway. While direct studies with this compound on this specific pathway are less detailed, its inhibitory action on PYK2 suggests a potential role in modulating stress responses through the JNK cascade.

Experimental Protocols

Osteoblast Differentiation Assay

This protocol is based on methodologies used to assess the osteogenic potential of this compound.

1. Cell Culture and Osteogenic Induction:

-

Culture human Mesenchymal Stem Cells (hMSCs) or bone marrow stromal cells in a standard growth medium.

-

To induce osteogenic differentiation, switch to an osteogenic medium (e.g., DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µg/mL L-ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.3 µM, 1.0 µM) or a vehicle control (DMSO). Refresh the medium and inhibitor every 2-3 days.

2. Alkaline Phosphatase (ALP) Activity Assay:

-

After 7-14 days of treatment, wash the cells with PBS and lyse them with a suitable lysis buffer.

-

Determine the ALP activity in the cell lysates using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

-

Measure the absorbance at 405 nm and normalize the ALP activity to the total protein concentration of the lysate.

3. Mineralization Assay (Alizarin Red S Staining):

-

After 14-21 days of treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

Wash extensively with deionized water to remove excess stain.

-

Visualize and quantify the calcium deposits. For quantification, the stain can be extracted with 10% cetylpyridinium chloride and the absorbance measured at 562 nm.

4. Western Blot for Phosphorylated Proteins:

-

After the desired treatment period, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of PYK2, paxillin, Gab1, and p130(Cas).

-

Use appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Smooth Muscle Cell Signaling Assay

This protocol outlines the investigation of this compound's effect on Ang II-induced signaling in smooth muscle cells.

1. Cell Culture and Treatment:

-

Culture aortic smooth muscle cells in a suitable medium (e.g., DMEM with 10% FBS).

-

Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling.

-

Pre-incubate the cells with this compound (10 µM) or vehicle control for 15 minutes.

-

Stimulate the cells with Angiotensin II (1 µM) for 1-5 minutes.

2. Western Blot Analysis:

-

Lyse the cells and perform Western blotting as described in the osteoblast differentiation protocol.

-

Use primary antibodies against phosphorylated and total PYK2, PDK1, and RSK2 to assess the activation state of these proteins.

Conclusion

This compound is a valuable pharmacological tool for investigating the diverse roles of PYK2 in cellular function. Its ability to selectively inhibit PYK2 has provided significant insights into the signaling pathways governing osteogenesis and smooth muscle contraction. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the therapeutic potential of targeting PYK2 in various diseases, including osteoporosis and cardiovascular disorders. Future research should continue to explore the impact of this compound on other PYK2-mediated pathways, such as those involved in cancer and immune responses, to fully understand its spectrum of biological activity.

References

The Potential of PF-4618433 in Regenerative Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline-rich tyrosine kinase 2 (PYK2) has emerged as a critical negative regulator of bone formation, making it a compelling therapeutic target for regenerative medicine, particularly in the context of osteoporosis and skeletal defects. This technical guide provides an in-depth overview of PF-4618433, a potent and selective PYK2 inhibitor, and its potential applications in tissue regeneration. We consolidate preclinical data, delineate the underlying signaling pathways, provide detailed experimental protocols, and explore future therapeutic avenues.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for PYK2, a non-receptor tyrosine kinase involved in multiple signaling pathways that regulate cell proliferation, differentiation, and survival. With an IC50 of 637 nM, this compound offers a powerful tool for investigating the role of PYK2 in various physiological and pathological processes.[1][2] Its primary therapeutic potential, as indicated by current research, lies in the promotion of bone regeneration, with possible applications in treating osteoporosis, as well as craniofacial and appendicular skeletal defects.[1][2][3]

Mechanism of Action and Preclinical Data

This compound exerts its pro-osteogenic effects by inhibiting PYK2, which in turn modulates key signaling pathways that govern bone remodeling. The preclinical data for this compound and other PYK2 inhibitors highlight a dual mechanism of action: promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.

In Vitro Efficacy

Studies utilizing human mesenchymal stem cells (hMSCs) and other osteoprogenitor cell lines have demonstrated the potent osteogenic activity of this compound.

Table 1: In Vitro Efficacy of this compound in Osteogenic Models

| Parameter | Cell Type | Concentration Range | Duration | Observed Effect | Citation |

| IC50 | Recombinant PYK2 | 637 nM | N/A | Potent and selective PYK2 inhibition | |

| Osteogenesis Promotion | hMSC cultures | 0.1-1.0 µM | 7 days | Dose-dependent increase in alkaline phosphatase (ALP) activity and mineralization | |

| Osteoblast Proliferation | Not specified | 0.1-0.3 µM | 24 hours | Enhanced osteoblast proliferation | |

| Calcium Deposition | hMSC cultures | 0.0125-0.3 µM | 14 or 21 days | Enhanced calcium deposition at 0.1 and 0.3 µM |

In Vivo Efficacy

A recent study investigated the effects of a selective PYK2 inhibitor, referred to as Pyk2-Inh with properties consistent with this compound, in an ovariectomized (OVX) mouse model of osteoporosis. The findings provide strong evidence for its bone-anabolic and anti-resorptive effects in a preclinical setting.

Table 2: In Vivo Efficacy of a Selective PYK2 Inhibitor in Ovariectomized (OVX) Mice

| Parameter | Treatment Group | Value (mean ± SD) | % Change vs. OVX-Vehicle | p-value vs. OVX-Vehicle | Citation |

| Bone Volume/Total Volume (BV/TV) (%) | OVX-Vehicle | 3.5 ± 0.5 | - | - | |

| OVX + Pyk2-Inh (High Dose) | 5.5 ± 0.8 | +57.1% | < 0.01 | ||

| Trabecular Number (Tb.N) (1/mm) | OVX-Vehicle | 2.5 ± 0.3 | - | - | |

| OVX + Pyk2-Inh (High Dose) | 3.5 ± 0.4 | +40.0% | < 0.05 | ||

| Trabecular Separation (Tb.Sp) (mm) | OVX-Vehicle | 0.12 ± 0.02 | - | - | |

| OVX + Pyk2-Inh (High Dose) | 0.08 ± 0.01 | -33.3% | < 0.05 |

These results demonstrate that high-dose administration of the PYK2 inhibitor significantly improves bone microarchitecture in a model of postmenopausal osteoporosis.

Signaling Pathways Modulated by this compound

The regenerative effects of this compound are underpinned by its modulation of complex intracellular signaling networks. The primary mechanism involves the activation of the canonical Wnt/β-catenin pathway, a critical regulator of osteoblast differentiation.

PYK2 Inhibition and Wnt/β-Catenin Signaling in Osteogenesis

Inhibition of PYK2 by this compound leads to the activation of the Wnt/β-catenin signaling pathway. This results in the nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes essential for osteoblast differentiation, such as Runx2. Additionally, PYK2 inhibition has been shown to downregulate the expression of SCARA5, a scavenger receptor that negatively regulates the commitment of mesenchymal stem cells to the osteoblastic lineage.

Experimental Protocols

In Vitro Osteogenic Differentiation Assay

This protocol describes the induction and assessment of osteogenic differentiation in hMSCs treated with this compound.

4.1.1. Alkaline Phosphatase (ALP) Staining

-

Preparation:

-

Wash cultured cells gently with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash again with PBS.

-

-

Staining:

-

Prepare the ALP staining solution according to the manufacturer's instructions (e.g., using a BCIP/NBT substrate).

-

Incubate the cells with the staining solution for 15-30 minutes at 37°C in the dark.

-

Stop the reaction by washing with PBS.

-

-

Analysis:

-

Visualize the blue/purple precipitate, indicating ALP activity, under a light microscope.

-

For quantification, the stain can be solubilized and the absorbance measured.

-

4.1.2. Alizarin Red S Staining for Mineralization

-

Preparation:

-

Wash and fix the cells as described for ALP staining.

-

-

Staining:

-

Prepare a 2% Alizarin Red S solution and adjust the pH to 4.1-4.3.

-

Incubate the fixed cells with the Alizarin Red S solution for 20-30 minutes at room temperature.

-

Gently wash with distilled water to remove excess stain.

-

-

Analysis:

-

Visualize the red-orange calcium deposits under a light microscope.

-

For quantification, extract the stain with 10% acetic acid or 10% cetylpyridinium chloride and measure the absorbance at 405-550 nm.

-

In Vivo Ovariectomized (OVX) Mouse Model

-

Animal Model:

-

Perform bilateral ovariectomy on female mice to induce an osteoporotic phenotype.

-

Allow a recovery period of at least two weeks.

-

-

Treatment:

-

Administer this compound or a vehicle control daily via oral gavage for a specified period (e.g., 4 weeks).

-

-

Analysis:

-

At the end of the treatment period, collect femurs and tibias for analysis.

-

Perform micro-computed tomography (µCT) to quantify bone microarchitectural parameters (e.g., BV/TV, Tb.N, Tb.Sp).

-

Conduct histological analysis (e.g., H&E staining) to visualize bone structure.

-

Analyze serum biomarkers of bone turnover (e.g., CTX-I for resorption, P1NP for formation).

-

Clinical Development Status

As of the latest review of clinical trial registries, there are no registered clinical trials for this compound for any indication, including osteoporosis. Further preclinical studies are likely required to establish a comprehensive safety and efficacy profile before advancing to human trials.

Future Perspectives: Beyond Bone Regeneration

While the current body of evidence strongly supports the role of this compound in bone regeneration, the widespread expression and diverse functions of PYK2 suggest potential applications in other areas of regenerative medicine.

-

Cartilage Regeneration: PYK2 is involved in chondrocyte proliferation and matrix synthesis in response to mechanical stress. Inhibition of PYK2 could potentially modulate chondrocyte activity and may be explored as a therapeutic strategy for cartilage repair and osteoarthritis.

-

Nerve Regeneration: PYK2 is highly expressed in the nervous system and plays a role in neuronal signaling and plasticity. Further research is warranted to investigate whether PYK2 inhibition could influence axonal growth and regeneration following nerve injury.

-

Muscle Regeneration: Studies in vascular smooth muscle have shown that PYK2 inhibition can reduce growth and DNA synthesis without affecting contractile differentiation. This suggests a potential role for PYK2 inhibitors in modulating muscle cell proliferation and differentiation during repair processes.

Conclusion

This compound is a promising preclinical candidate for regenerative medicine, with robust data supporting its efficacy in promoting bone formation and preventing bone loss. Its well-defined mechanism of action, involving the inhibition of PYK2 and subsequent activation of pro-osteogenic signaling pathways, provides a strong rationale for its further development as a novel anabolic therapy for osteoporosis and other skeletal disorders. The exploration of its potential in other regenerative contexts, such as cartilage, nerve, and muscle repair, represents an exciting frontier for future research.

References

The Therapeutic Potential of PYK2 Inhibition by PF-4618433: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline-rich tyrosine kinase 2 (PYK2) has emerged as a critical signaling node in a multitude of cellular processes, implicating it as a valuable therapeutic target in various pathologies. This technical guide provides an in-depth exploration of PF-4618433, a potent and selective inhibitor of PYK2. We delve into its mechanism of action, summarize its pharmacological properties, and detail its therapeutic applications, with a particular focus on osteoporosis and cardiac diseases. This document synthesizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the intricate signaling pathways modulated by PYK2 inhibition, offering a comprehensive resource for researchers and drug development professionals in the field.

Introduction to PYK2 and its Inhibition

Proline-rich tyrosine kinase 2 (PYK2), also known as Related Adhesion Focal Tyrosine Kinase (RAFTK), is a non-receptor tyrosine kinase that is structurally related to Focal Adhesion Kinase (FAK). PYK2 is activated by a variety of stimuli, including changes in intracellular calcium levels, G-protein coupled receptor (GPCR) agonists, and cellular stress. Its activation triggers downstream signaling cascades that play pivotal roles in cell proliferation, migration, differentiation, and survival. The aberrant activity of PYK2 has been implicated in numerous diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and cardiovascular diseases, making it a compelling target for therapeutic intervention.

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PYK2.[1] Its unique mechanism of action, which involves stabilizing an inactive "DFG-out" conformation of the kinase domain, contributes to its enhanced selectivity profile compared to earlier generations of kinase inhibitors.[2][3] This guide will explore the therapeutic applications of PYK2 inhibition by this compound, providing a detailed overview of its pharmacological characteristics and the experimental methodologies used to evaluate its effects.

Mechanism of Action of this compound

This compound is a diarylurea compound that acts as a Type II kinase inhibitor. Unlike Type I inhibitors that bind to the active conformation of the kinase, this compound specifically recognizes and binds to the inactive "DFG-out" conformation of the PYK2 kinase domain.[2][3] In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a hydrophobic pocket adjacent to the ATP-binding site. By binding to this allosteric site, this compound locks the kinase in an inactive state, preventing the conformational changes required for ATP binding and subsequent substrate phosphorylation. This "DFG-out" binding mode is a key determinant of the inhibitor's selectivity, as the conformation of this region can vary significantly among different kinases.

Mechanism of this compound binding to the DFG-out conformation of PYK2.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing a basis for its pharmacological characterization.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Notes |

| PYK2 | 637 | Potent inhibition of the primary target. |

| p38 | - | Reduced activity compared to the prototype inhibitor BIRB796. |

| FAK | - | Exhibits superior overall selectivity relative to dual FAK/PYK2 inhibitors like PF-431396. |

Note: A comprehensive quantitative kinase selectivity panel for this compound is not publicly available at the time of this writing. The available data indicates superior selectivity compared to older generation inhibitors.

Table 2: In Vivo Efficacy of this compound in Animal Models

| Disease Model | Species | Dosing | Key Findings | Reference |

| Osteoporosis | Ovariectomized Mouse | 1 mg/kg/day and 5 mg/kg/day (oral) | Significantly increased bone mass, reduced bone resorption, and promoted bone formation. | |

| Myocardial Infarction | Rat | Not specified | Reduced infarct size from 34% to 17%; improved stroke volume and cardiac output. |

Note: Detailed in vivo pharmacokinetic parameters (Cmax, Tmax, bioavailability, half-life) for this compound are not extensively reported in publicly available literature.

Therapeutic Applications and Preclinical Evidence

Osteoporosis

PYK2 has been identified as a negative regulator of osteogenesis. Inhibition of PYK2 signaling promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. In preclinical models, this compound has demonstrated significant anabolic effects on bone.

In ovariectomized mice, a model for postmenopausal osteoporosis, oral administration of this compound led to a significant increase in bone mass. This was attributed to a dual mechanism of action: the promotion of bone formation and the reduction of bone resorption by inhibiting osteoclast differentiation and function. In vitro studies have shown that this compound enhances alkaline phosphatase (ALP) activity and mineralization in human mesenchymal stem cell (hMSC) cultures.

This compound promotes bone formation by inhibiting PYK2.

Cardiac Diseases

PYK2 is activated in response to cardiac stress, such as myocardial infarction, and plays a role in the pathological remodeling of the heart. In a rat model of myocardial infarction-induced heart failure, treatment with this compound demonstrated significant cardioprotective effects. The inhibitor reduced the infarct size by half and improved key measures of cardiac function, including stroke volume and cardiac output. One of the proposed mechanisms for this cardioprotective effect is the modulation of the gap junction protein Connexin 43 (Cx43). PYK2-mediated phosphorylation of Cx43 can impair intercellular communication, which is critical for coordinated cardiac muscle contraction. By inhibiting PYK2, this compound was shown to decrease Cx43 tyrosine phosphorylation and maintain its proper localization at the intercalated discs, thereby preserving electrical coupling between cardiomyocytes.

This compound protects against cardiac dysfunction post-myocardial infarction.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

PYK2 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against PYK2.

-

Materials:

-

Recombinant human PYK2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)

-

ATP

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add the recombinant PYK2 enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells and pre-incubate for a specified time (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

-

Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Osteogenic Differentiation of hMSCs

This protocol is for assessing the effect of this compound on the osteogenic differentiation of human mesenchymal stem cells.

-

Materials:

-

Human mesenchymal stem cells (hMSCs)

-

Basal medium (e.g., DMEM)

-

Osteogenic induction medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

-

This compound (dissolved in DMSO)

-

Multi-well culture plates

-

Alkaline Phosphatase (ALP) activity assay kit

-

Alizarin Red S staining solution

-

-

Procedure:

-

Seed hMSCs in multi-well plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).

-

Replace the basal medium with osteogenic induction medium containing various concentrations of this compound or DMSO (vehicle control).

-

Culture the cells for 7-21 days, replacing the medium every 2-3 days with fresh medium containing the respective treatments.

-

Alkaline Phosphatase (ALP) Activity Assay (Day 7-14):

-

Lyse the cells and measure the ALP activity in the cell lysates using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.

-

Normalize the ALP activity to the total protein concentration of the lysate.

-

-

Alizarin Red S Staining for Mineralization (Day 14-21):

-

Fix the cells with 4% paraformaldehyde or 10% formalin.

-

Wash the fixed cells with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 5-20 minutes.

-

Wash away the excess stain with deionized water and visualize the calcium deposits, which will stain red.

-

For quantification, the stain can be extracted with a solution (e.g., 10% cetylpyridinium chloride) and the absorbance measured.

-

-

Osteoclast Differentiation and TRAP Staining

This protocol is for evaluating the impact of this compound on osteoclast differentiation.

-

Materials:

-

Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells

-

Alpha-MEM supplemented with FBS

-

Receptor activator of nuclear factor kappa-B ligand (RANKL)

-

Macrophage colony-stimulating factor (M-CSF)

-

This compound (dissolved in DMSO)

-

Tartrate-resistant acid phosphatase (TRAP) staining kit

-

-

Procedure:

-

Seed BMMs or RAW 264.7 cells in multi-well plates.

-